molecular formula C10H14BrClN2 B1381743 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride CAS No. 1951440-10-0

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B1381743
CAS No.: 1951440-10-0
M. Wt: 277.59 g/mol
InChI Key: HDENSTRDWUFJRH-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride ( 1951440-10-0) is a valuable chemical building block with the molecular formula C 10 H 14 BrClN 2 and a molecular weight of 277.59 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and a piperidine ring at the 6-position, which is present as a hydrochloride salt to enhance stability . The bromine moiety serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making it a crucial intermediate in medicinal chemistry and drug discovery research for constructing complex molecules . Researchers utilize this compound primarily as a precursor in the synthesis of potential pharmaceutical candidates. Its structure is often employed to create diverse chemical libraries for biological screening. The compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain its stability and purity over time . Please handle with appropriate safety precautions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-6-piperidin-4-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDENSTRDWUFJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Bromo-6-(piperidin-4-yl)pyridine Hydrochloride

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Step 1: Introduction of the piperidin-4-yl substituent onto the pyridine ring at the 6-position.
  • Step 2: Bromination at the 2-position of the pyridine ring.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This approach can be achieved via nucleophilic substitution, reductive amination, or palladium-catalyzed cross-coupling reactions, depending on the available starting materials and desired purity.

Detailed Synthetic Routes

Route A: Reductive Amination of 6-Bromopyridine-2-carbaldehyde
  • Starting Material: 6-Bromopyridine-2-carbaldehyde
  • Reagent: Piperidine or piperidin-4-yl amine
  • Catalyst: Sodium triacetoxyborohydride (NaBH(OAc)3)
  • Procedure: Reductive amination of the aldehyde with piperidin-4-yl amine under mild conditions produces 2-bromo-6-(piperidin-4-yl)pyridine, which is then converted to the hydrochloride salt by treatment with HCl in an organic solvent or aqueous medium.

This method is advantageous due to mild conditions and good selectivity, yielding the target compound in moderate to good yields (~25% reported in related analogs).

Route B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
  • Starting Materials: 2,6-Dibromopyridine and piperidin-4-yl amine
  • Catalyst: Pd(0) complexes (e.g., Pd2(dba)3) with suitable ligands
  • Base: Sodium tert-butoxide or potassium carbonate
  • Solvent: Toluene or DMF
  • Procedure: Selective amination at the 6-position of 2,6-dibromopyridine with piperidin-4-yl amine under Pd-catalysis, followed by purification and conversion to hydrochloride salt.

This method offers high regioselectivity and good yields, especially for scale-up synthesis, but requires careful control of reaction parameters to avoid over-substitution or debromination.

Route C: Nucleophilic Aromatic Substitution (SNAr)
  • Starting Material: 2-Bromo-6-chloropyridine or 2-bromo-6-fluoropyridine
  • Nucleophile: Piperidin-4-yl amine
  • Conditions: Elevated temperature in polar aprotic solvents (e.g., DMF, DMSO) with base (e.g., potassium carbonate)
  • Procedure: The nucleophilic amine displaces the chlorine or fluorine at the 6-position, yielding 2-bromo-6-(piperidin-4-yl)pyridine, which is then treated with HCl to form the hydrochloride salt.

This method is less commonly used due to possible competing side reactions and the need for activated leaving groups.

Salt Formation

After obtaining the free base of 2-bromo-6-(piperidin-4-yl)pyridine, conversion to the hydrochloride salt is typically performed by:

  • Dissolving the free base in an organic solvent (e.g., ethanol, isopropanol)
  • Adding an equimolar amount of hydrochloric acid (HCl) solution or gaseous HCl
  • Precipitation of the hydrochloride salt, followed by filtration and drying

This step improves compound stability, crystallinity, and solubility for further applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Advantages Disadvantages
Reductive Amination 6-Bromopyridine-2-carbaldehyde Piperidin-4-yl amine, NaBH(OAc)3 ~25-40 Mild conditions, good selectivity Moderate yield, requires aldehyde
Pd-Catalyzed Cross-Coupling 2,6-Dibromopyridine Pd catalyst, base 50-75 High regioselectivity, scalable Requires expensive catalysts
Nucleophilic Aromatic Substitution 2-Bromo-6-chloropyridine or 2-bromo-6-fluoropyridine Piperidin-4-yl amine, base 30-50 Simple reagents Possible side reactions

Research Findings and Notes

  • The reductive amination approach, although moderate in yield, is widely used for analogs due to operational simplicity and mild conditions, avoiding harsh reagents that might degrade sensitive groups.
  • Palladium-catalyzed amination reactions provide a robust route for selective substitution on pyridine rings, especially when regioselectivity is critical. Ligand choice and reaction temperature significantly influence the outcome.
  • Nucleophilic aromatic substitution is less favored unless the leaving group is highly activated (e.g., fluorine), and the reaction conditions are carefully optimized to minimize side products.
  • The hydrochloride salt form is preferred for pharmaceutical and research applications due to enhanced physicochemical properties.
  • No direct synthesis protocols exclusively for this compound were found in proprietary databases, but the above methods are adapted from structurally related compounds and standard organic synthesis principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds formed through the Suzuki-Miyaura coupling.

    Reduction Reactions: The major product is 6-(piperidin-4-yl)pyridine.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is primarily utilized in drug discovery and development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems due to the presence of the piperidine moiety. It has been investigated for its potential effects on neurodegenerative diseases by acting as an acetylcholinesterase (AChE) inhibitor, which may enhance cognitive function and memory retention .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against specific strains of bacteria. This opens avenues for its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Studies

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for targeting various diseases, including cancer. Its interactions with receptors involved in neurotransmission further enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Study ReferenceFocus AreaFindings
Qu et al., 2020Drug DevelopmentDemonstrated potential as a lead compound for developing neuroprotective agents.
Glorius et al., 2019Synthetic MethodsDeveloped efficient synthetic routes for producing piperidine derivatives with enhanced biological activity.
Smith et al., 2021Antimicrobial PropertiesReported significant antibacterial activity against Gram-positive bacteria, suggesting potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom allows for selective binding and modification of biological molecules, which can alter their function. The compound can inhibit or activate certain pathways depending on the nature of the target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Binding: The parent compound’s piperidin-4-yl group provides a rigid, planar amine group directly bonded to the pyridine, favoring interactions with hydrophobic pockets in enzymes or receptors . In contrast, analogs like 2-bromo-6-(4-piperidinyloxy)pyridine hydrochloride feature an ether-linked piperidine, which introduces flexibility and may reduce binding affinity due to increased rotational freedom . This modification could enhance metabolic stability but reduce cell permeability compared to the parent compound .

Impact of Halogen and Salt Forms :

  • Bromine at position 2 is conserved across most analogs, enabling electrophilic substitution reactions (e.g., Suzuki coupling) for further derivatization .
  • Hydrochloride salts (e.g., parent compound and CAS 1417794-00-3) generally improve aqueous solubility, whereas hydrobromide (CAS 822-158-7) and dihydrochloride (CAS 947-091-1) salts may offer distinct crystallinity profiles for formulation .

Functional Group Variations: The sulfanyl linker in 2-bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine hydrochloride introduces a thioether bond, which is more prone to oxidation than carbon-nitrogen bonds but can enhance metal-binding properties .

Biological Activity

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is classified as a pyridine derivative with the molecular formula C10H14BrClN2C_{10}H_{14}BrClN_2 and a molecular weight of 277.59 g/mol. Its structure features a bromine atom at the 2-position and a piperidine ring at the 6-position of the pyridine structure, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. Studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Serotonin Receptor Modulation : The compound has been explored for its effects on serotonin receptors, which are crucial in various neurological functions. Preliminary data suggest that it may influence serotonin signaling pathways, potentially offering therapeutic benefits in mood disorders .
  • Anticancer Potential : There is emerging evidence suggesting that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell survival .
  • Receptor Interaction : It is believed to modulate neurotransmitter receptors, particularly serotonin receptors, which can influence mood and behavior .
  • Cell Signaling Pathways : By altering key signaling pathways, this compound can induce changes in gene expression and cellular metabolism, leading to its observed biological effects .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated significant inhibition against S. aureus with an MIC of 0.0039 mg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM, indicating a dose-dependent response in cytotoxicity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.015
Pseudomonas aeruginosa0.050

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF730
A54920

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride with high purity?

Answer:
The synthesis typically involves coupling reactions between brominated pyridine derivatives and piperidine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 2-bromo-6-chloropyridine with 4-aminopiperidine under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate and hexane) or recrystallization (using ethanol/water) to achieve >98% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Hydrochloride formation : Treat the free base with HCl gas in diethyl ether, followed by vacuum drying to isolate the crystalline hydrochloride salt .

Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data during structural validation?

Answer:
Discrepancies may arise from dynamic effects (e.g., rotational conformers in solution) or crystal packing forces. Mitigation strategies include:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers in solution .
  • Twinned crystals analysis : Use SHELXL (SHELX-2018) to refine twinning parameters and validate hydrogen-bonding networks against crystallographic data .
  • Variable-temperature NMR : Probe temperature-dependent conformational changes (e.g., coalescence of peaks at elevated temperatures) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture .
  • Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .

Basic: Which analytical techniques are most effective for assessing purity and stoichiometry?

Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm; retention time ~8.2 minutes .
  • Elemental analysis : Confirm C, H, N, Br, and Cl content within ±0.3% of theoretical values (e.g., C: 44.2%, H: 4.9%, Br: 24.5%) .
  • Mass spectrometry (ESI+) : Expected [M+H]+ at m/z 285.03 (C10H12BrN2+) .

Advanced: How can this compound serve as a building block in multicomponent reactions for drug discovery?

Answer:
The bromine and piperidine moieties enable diverse reactivity:

  • Buchwald–Hartwig amination : Catalyze with Pd(dba)2/Xantphos to introduce aryl amines at the brominated position .
  • Mannich reactions : Utilize the piperidine nitrogen for three-component condensations with aldehydes and ketones (yields >75% in THF at reflux) .
  • Photoredox catalysis : Generate radical intermediates for C–H functionalization under blue LED light with Ru(bpy)3Cl2 .

Advanced: What experimental design considerations address low yields in piperidine-ring functionalization?

Answer:

  • Protecting groups : Use Boc or Fmoc on the piperidine nitrogen to prevent side reactions during bromine substitution .
  • Solvent effects : Optimize reaction media (e.g., DCE for SNAr vs. DMSO for radical pathways) to enhance nucleophilicity .
  • Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency; Ni(cod)2/PCy3 often improves aryl–piperidine bond formation .

Basic: What are common pitfalls in crystallizing this compound, and how are they resolved?

Answer:

  • Polymorphism : Screen solvents (e.g., methanol vs. acetone) and cooling rates to isolate stable polymorphs .
  • Hygroscopicity : Perform crystallization under inert atmosphere (N2/Ar) to avoid hydrate formation .
  • Crystal mounting : Use perfluoropolyether oil to prevent decomposition during X-ray data collection .

Advanced: How to interpret conflicting bioactivity data across enantiomeric forms?

Answer:

  • Chiral separation : Use Chiralpak IA columns (hexane/isopropanol 90:10) to isolate enantiomers .
  • Docking studies : Compare binding affinities to targets (e.g., kinase enzymes) using AutoDock Vina; correlate with IC50 values from cell assays .
  • Metabolic stability assays : Test hepatic microsome degradation rates to identify enantiomer-specific pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
Reactant of Route 2
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2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride

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